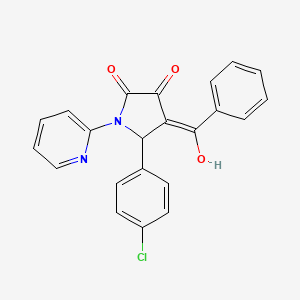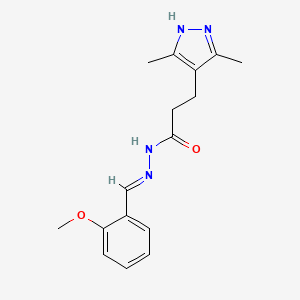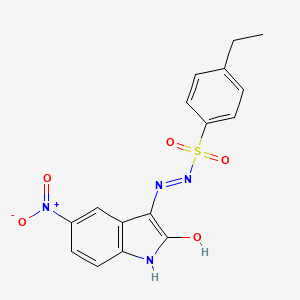
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine
Descripción general
Descripción
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine, also known as TASP0433864, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in scientific research, and its mechanism of action has been extensively studied.
Mecanismo De Acción
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine is a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable ion channel that is involved in various physiological processes, including osmoregulation, mechanotransduction, and pain sensation. This compound binds to the channel and blocks its activity, leading to a reduction in calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of TRPV4 by this compound has been shown to have various biochemical and physiological effects. In cancer cells, TRPV4 inhibition leads to a reduction in cell proliferation and an increase in apoptosis. Inflammation is also reduced by the inhibition of TRPV4, as the channel is involved in the release of pro-inflammatory cytokines. In animal models of neuropathic pain, TRPV4 inhibition by this compound leads to a reduction in pain behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for TRPV4, which allows for specific targeting of this ion channel. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can make it challenging to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine. One area of research is the development of more potent and selective TRPV4 inhibitors. Another area of research is the investigation of the role of TRPV4 in other diseases, such as cardiovascular disease and kidney disease. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, could be explored as a potential treatment strategy for cancer.
Aplicaciones Científicas De Investigación
4-(2-pyridinyl)-N-(2-thienylmethylene)-1-piperazinamine has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neuropathic pain. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to alleviate neuropathic pain in animal models.
Propiedades
IUPAC Name |
(E)-N-(4-pyridin-2-ylpiperazin-1-yl)-1-thiophen-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-2-6-15-14(5-1)17-7-9-18(10-8-17)16-12-13-4-3-11-19-13/h1-6,11-12H,7-10H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNOGIKBUNLAQR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887278.png)
![3-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887283.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887305.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B3887313.png)
![N'-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887318.png)

![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B3887329.png)



![3-[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3887346.png)
